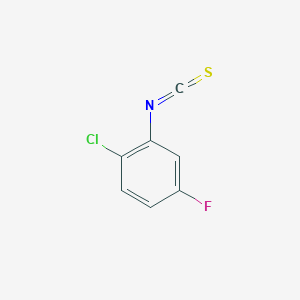

2-Chloro-5-fluorophenylisothiocyanate

Description

General Context of Substituted Phenylisothiocyanates in Contemporary Chemical Research

Phenylisothiocyanates, characterized by a phenyl ring attached to the isothiocyanate functional group (-N=C=S), are a class of compounds that have garnered significant attention in contemporary chemical research. Their utility spans from synthetic chemistry to medicinal applications. The isothiocyanate moiety is a versatile functional group, acting as a precursor for the synthesis of a wide array of heterocyclic compounds and thiourea (B124793) derivatives. oregonstate.edunih.gov

Substituted phenylisothiocyanates are of particular interest due to the ability to tune their chemical and physical properties by altering the substituents on the aromatic ring. These modifications can influence the electrophilicity of the central carbon atom in the -N=C=S group, thereby modulating the compound's reactivity. sigmaaldrich.com In medicinal chemistry, numerous isothiocyanates, both naturally occurring and synthetic, are investigated for their biological activities. organicchemistrydata.org For instance, phenethyl isothiocyanate (PEITC) has been studied for its potential as a chemopreventive agent. bldpharm.com The broad interest in these molecules has spurred the development of diverse synthetic methodologies to access novel derivatives. fishersci.comrsc.org

Theoretical Frameworks Governing Isothiocyanate Reactivity and Structure-Activity Relationships

The reactivity of the isothiocyanate group is governed by its unique electronic structure. The -N=C=S group is a heterocumulene, featuring a central sp-hybridized carbon atom that is highly electrophilic. This makes it susceptible to nucleophilic attack, which is the basis for most of its chemical transformations. Nucleophiles can attack the central carbon, leading to the formation of adducts such as thioureas (from amines) or thiocarbamates (from alcohols). organicchemistrydata.org

Theoretical and computational studies have provided deeper insights into the reactivity of aryl isothiocyanates. sigmaaldrich.com The nature and position of substituents on the phenyl ring play a critical role in modulating this reactivity, forming the basis of structure-activity relationship (SAR) studies. Electron-withdrawing groups on the phenyl ring generally increase the electrophilicity of the isothiocyanate carbon, enhancing its reaction rate with nucleophiles. Conversely, electron-donating groups can decrease its reactivity. vscht.cz SAR studies are crucial in fields like medicinal chemistry, where the goal is to optimize the biological activity of a lead compound. For example, research has shown that the inhibitory potency of certain isothiocyanates is correlated with factors like their lipophilicity and their rate of reaction with biological nucleophiles like glutathione. libretexts.org The interplay between the chemical structure and biological potential is complex, as high chemical reactivity does not always translate to high biological efficacy. libretexts.org

Identification of Key Research Directions for Halogenated Phenylisothiocyanates

Halogenated phenylisothiocyanates, such as the title compound 2-Chloro-5-fluorophenylisothiocyanate, represent a specific subclass with distinct properties and research potential. The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring can significantly alter the molecule's electronic profile, lipophilicity, and metabolic stability.

Key research directions for these compounds include:

Development of Specific Molecular Probes: The unique properties conferred by halogens can be exploited to design highly specific probes for biological targets. For example, halogenated isothiocyanates are used to synthesize irreversible ligands for receptors and transporters, aiding in the study of their structure and function.

Advanced Materials Synthesis: Halogenated aromatic compounds are valuable building blocks in materials science. The isothiocyanate group can be used to anchor these molecules to surfaces or incorporate them into polymer chains. Furthermore, the presence of halogens, particularly iodine, allows for the exploration of specific intermolecular interactions like halogen bonding, which can be used to construct novel supramolecular assemblies and cocrystals.

Fine-Tuning Pharmacological Profiles: In drug discovery, halogenation is a common strategy to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Research into halogenated phenylisothiocyanates continues to explore how different halogen substitution patterns can optimize biological activity and create more effective therapeutic agents. vscht.cz

Versatile Synthetic Intermediates: These compounds serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals. The presence of multiple reactive sites—the isothiocyanate group and the halogenated aryl ring—allows for sequential and regioselective chemical modifications.

Chemical Data for this compound

The following tables provide key data for the compound this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 362690-57-1 |

| Molecular Formula | C₇H₃ClFNS |

| Molecular Weight | 187.62 g/mol |

| Physical State | Liquid |

| Synonym | Benzene (B151609), 1-chloro-4-fluoro-2-isothiocyanato- |

Table 2: Predicted Spectroscopic Data for this compound

Specific experimental spectra for this compound are not widely available in public databases. The data below are predicted characteristic signals based on the compound's structure and established spectroscopic principles. oregonstate.edursc.org

| Spectrum Type | Predicted Characteristic Signals |

|---|

| IR Spectroscopy | ~2200-2000 cm⁻¹ : Strong, broad absorption for the asymmetric -N=C=S stretch. ~1600-1450 cm⁻¹ : Multiple bands for aromatic C=C stretching. ~1250-1000 cm⁻¹ : Strong absorption for C-F stretching. ~800-600 cm⁻¹ : Absorption for C-Cl stretching. | | ¹H NMR | ~7.0-7.8 ppm : Three signals in the aromatic region, appearing as complex multiplets due to proton-proton (ortho, meta) and proton-fluorine coupling. | | ¹³C NMR | ~130-145 ppm : Signal for the isothiocyanate carbon (-N=C=S). ~115-165 ppm : Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached Cl and F substituents and showing C-F coupling. |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-fluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABOGYOGBPYGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373954 | |

| Record name | 2-chloro-5-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362690-57-1 | |

| Record name | 2-chloro-5-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Fluorophenylisothiocyanate

Overview of Established Isothiocyanate Synthesis Strategies

The synthesis of isothiocyanates (R-N=C=S) is a well-explored area of organic chemistry, driven by the utility of these compounds as intermediates and their presence in biologically active molecules. nih.gov Methodologies are typically categorized based on the nature of the starting precursor. chemrxiv.orgrsc.org

Routes via Primary Amines (Type A Synthesis)

The most prevalent and industrially significant methods for synthesizing aryl isothiocyanates begin with primary aromatic amines. google.com The precursor for the title compound, 2-chloro-5-fluoroaniline, falls into this category.

One of the oldest and most direct methods is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂) or a safer solid surrogate such as triphosgene. nih.govcbijournal.com This reaction is generally efficient but is hampered by the extreme toxicity and hazardous nature of the reagents. nih.govgoogle.com

The most common alternative is a two-step process involving the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base (like aqueous ammonia (B1221849) or triethylamine) to form an intermediate dithiocarbamate (B8719985) salt. chemrxiv.orggoogle.combeilstein-journals.org This salt is then isolated or generated in situ and subsequently decomposed to the isothiocyanate using a desulfurizing agent. nih.govchemrxiv.org A wide array of reagents has been developed for this second step to avoid the use of toxic heavy metals or harsh conditions. nih.gov

Another notable Type A synthesis involves the reaction of amines with phenyl chlorothionoformate, which can be performed as a one-pot or two-step process, offering versatility for different types of amine substrates. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Common Desulfurization Agents for Dithiocarbamate Decomposition

| Desulfurization Agent | Typical Conditions | Advantages | Disadvantages | Source(s) |

| Thiophosgene / Triphosgene | Base, organic solvent | High yields, effective for aryl isothiocyanates. | Highly toxic, moisture sensitive. | nih.gov |

| Lead Nitrate | Aqueous solution, steam distillation | Classic, well-established method. | Use of toxic heavy metal. | nih.govorgsyn.org |

| Ethyl Chloroformate | Organic solvent, 35-45°C | Good yields for aryl isothiocyanates. | Reaction times can be very long (up to 7 days). | nih.govcbijournal.com |

| Tosyl Chloride (TsCl) | Triethylamine, in situ generation | Facile, one-pot process, high yields. | Removal of excess reagent can be difficult for some products. | nih.govorganic-chemistry.org |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | DMAP or DABCO catalyst | Clean workup, by-products are volatile. | May not be efficient for all substrates. | chemrxiv.orgcbijournal.com |

| Cyanuric Chloride (TCT) | Aqueous/organic solvent system | Economical, suitable for scale-up, works for electron-deficient amines. | Requires careful pH control. | beilstein-journals.org |

| Iodine (I₂) | Base (e.g., TBAI) | Safe, good yields, simple workup. | One of the best overall options for general synthesis. | nih.govchemrxiv.org |

Approaches from Other Nitrogenous Functional Groups (Type B Synthesis)

A notable example is the synthesis from primary nitroalkanes. This transformation can be achieved in a one-pot process by reacting the nitro compound with thiourea (B124793) in the presence of a dehydrating agent like 4-chlorophenyl isocyanate and a catalytic amount of triethylamine. tandfonline.comtandfonline.com The reaction is believed to proceed through the in-situ formation of a nitrile oxide, which then undergoes a cycloaddition with thiourea, followed by fragmentation to yield the isothiocyanate. tandfonline.com

Other Type B strategies include:

The Staudinger/aza-Wittig reaction , where organic azides react with a phosphine (B1218219) and carbon disulfide to produce isothiocyanates. This method is particularly useful for preparing chiral isothiocyanates from amino acids. nih.govchemrxiv.org

The sulfurization of isocyanides using elemental sulfur, often catalyzed by an amine base like DBU, provides a direct conversion to the isothiocyanate functional group. nih.govrsc.org

The reaction of arylhydrazines with carbon disulfide via an intermediate aminide 1,3-dipole has been described as a novel route to aryl isothiocyanates. rsc.org

Conversion from hydroximoyl chlorides is another efficient method that can produce both alkyl and aryl isothiocyanates in nearly quantitative yields at room temperature. nih.gov

Specific Synthetic Routes for Halogenated Phenylisothiocyanates

The synthesis of a specifically substituted compound like 2-Chloro-5-fluorophenylisothiocyanate requires precise control over the placement of the functional groups.

Regioselective Functionalization Strategies for Aryl Isothiocyanates

For polysubstituted aromatic compounds, regioselectivity is paramount. The most direct and reliable strategy to ensure the correct 2-chloro-5-fluoro substitution pattern is to begin the synthesis with the corresponding, pre-functionalized aniline (B41778): 2-chloro-5-fluoroaniline . By using this starting material, the positions of the halogen atoms are fixed from the outset, and the synthetic challenge is reduced to the efficient conversion of the primary amine group into the isothiocyanate moiety using one of the Type A methods described previously.

This approach is standard practice for producing halogenated aryl isothiocyanates. cbijournal.combeilstein-journals.org The alternative—attempting a direct, regioselective halogenation of phenylisothiocyanate itself—is generally not feasible. The isothiocyanate group is a directing group, but achieving specific di-halogenation at the desired positions in the presence of other halogens would be challenging and likely result in a mixture of isomers and low yields. Furthermore, the NCS group itself could undergo side reactions under harsh halogenation conditions. Modern methods like palladium-catalyzed C-H activation have been used for regioselective halogenation on other complex molecules but are not the standard approach for a compound like this where the precursor aniline is accessible. researchgate.net

Catalytic Systems and Optimized Reaction Parameters in Synthesis

The synthesis of halogenated phenylisothiocyanates, which are considered electron-deficient substrates, often requires optimized reaction conditions. beilstein-journals.orgorganic-chemistry.org

For the widely used dithiocarbamate pathway, the choice of solvent is critical. While many amines react readily with CS₂ in common organic solvents, highly electron-deficient anilines (such as those bearing multiple halogen atoms) may require more polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethyl acetamide (B32628) (DMAc) to facilitate the initial formation of the dithiocarbamate salt. beilstein-journals.org

Several catalytic systems have been developed to improve efficiency and safety.

Phase-Transfer Catalysts : In biphasic systems (e.g., water/ethyl acetate), catalysts like tetrapropylammonium (B79313) tribromide (TPATB) can be employed to shuttle the dithiocarbamate salt from the aqueous phase to the organic phase for desulfurization, offering a mild and "green" approach. cbijournal.com

Amine Catalysts : When using di-tert-butyl dicarbonate (Boc₂O) as the desulfurizing agent, a catalytic amount of 4-Dimethylaminopyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) is effective. cbijournal.com

Metal Catalysts : While often used in stoichiometric amounts, some desulfurization agents can be catalytic. Cobalt(II) chloride and copper(II) sulfate (B86663) are noted as inexpensive and air-stable catalysts for converting dithiocarbamate salts to isothiocyanates. nih.gov

The two-step approach using phenyl chlorothionoformate has proven particularly versatile for producing highly electron-deficient aryl isothiocyanates, including those with halogen and nitro substituents, with yields up to 99%. organic-chemistry.org

Table 2: Selected Reaction Systems for Aryl Isothiocyanate Synthesis

| Reagent System | Substrate Type | Solvent(s) | Catalyst/Base | Key Feature | Source(s) |

| CS₂ / Cyanuric Chloride (TCT) | Electron-deficient anilines | DMF / H₂O | NaOH | One-pot process suitable for scale-up. | beilstein-journals.org |

| CS₂ / Tosyl Chloride | Alkyl and aryl amines | CH₃CN | Triethylamine | Facile, high-yielding, in situ generation. | organic-chemistry.org |

| Phenyl Chlorothionoformate | Electron-deficient aryl amines | Dichloromethane | Solid NaOH | Two-step process overcomes limitations of one-pot methods. | organic-chemistry.org |

| CS₂ / TPATB | Alkyl and aryl amines | Ethyl Acetate / H₂O | NaHCO₃ | Phase-transfer catalysis, environmentally mild. | cbijournal.com |

| CS₂ / Iodine | Electron-deficient anilines | CH₃CN | TBAI | Rapid reaction with commercially available reagents. | chemrxiv.org |

Advancements in Sustainable Synthesis Approaches for Aryl Isothiocyanates

The chemical industry's increasing focus on green chemistry has spurred the development of more environmentally benign methods for synthesizing aryl isothiocyanates. These approaches aim to minimize the use of hazardous reagents, reduce waste, and improve energy efficiency compared to traditional methods that often rely on toxic substances like thiophosgene or carbon disulfide in harsh conditions.

Recent research has highlighted several promising sustainable strategies. One-pot syntheses are particularly favored as they reduce the need for intermediate purification steps, saving time, solvents, and energy. A notable one-pot procedure involves the use of sodium hydroxide (B78521) (NaOH) which acts as both a promoter and a desulfurating agent in the reaction between an aryl amine and carbon disulfide. tandfonline.comtandfonline.com This method is lauded for its mild, benchtop conditions and avoids the need for specialized equipment like ball mills or microwave reactors. tandfonline.comtandfonline.com

Another green approach utilizes sodium persulfate (Na₂S₂O₈) to mediate the synthesis of isothiocyanates from primary amines and carbon disulfide in water, a green solvent. rsc.org This method demonstrates good chemoselectivity under basic conditions and is tolerant of a wide range of functional groups. rsc.org The use of water as the solvent significantly improves the environmental profile of the synthesis. rsc.org

The quest for cheaper and less toxic reagents has led to the exploration of calcium oxide (CaO) as both a base and a desulfurating agent. researchgate.net This method allows for the synthesis of both alkyl and aryl isothiocyanates in moderate to high yields under mild conditions, presenting a cost-effective and more practical alternative. researchgate.net Similarly, zinc peroxide has been identified as an efficient desulfurizing agent for the synthesis of organic isothiocyanates from amines and carbon disulfide. researchgate.net

The direct use of elemental sulfur is another cornerstone of modern sustainable isothiocyanate synthesis. One such method involves the sulfurization of isocyanides, catalyzed by an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.gov This reaction can be performed in green solvents such as Cyrene™ or γ-butyrolactone (GBL) at moderate temperatures, achieving high yields and low E-factors (a measure of waste produced). nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions and improving yields. A notable application is the thionation of isocyanides using Lawesson's reagent in the presence of a catalytic amount of an amine base, which can be conducted in water. tandfonline.com Comparative studies have shown that microwave irradiation leads to significantly shorter reaction times and higher yields compared to conventional heating methods. tandfonline.com

These advancements collectively represent a significant shift towards more sustainable and efficient manufacturing of aryl isothiocyanates, including this compound. The following table summarizes and compares some of these modern, greener synthetic approaches.

| Method | Key Reagents | Solvent | Key Advantages | Reference(s) |

| NaOH-Promoted Synthesis | Aryl amine, CS₂, NaOH | Acetonitrile/Water | One-pot, no extra desulfurating reagent, mild conditions | tandfonline.comtandfonline.com |

| Na₂S₂O₈-Mediated Synthesis | Primary amine, CS₂, Na₂S₂O₈ | Water | Green solvent, good chemoselectivity, wide functional group tolerance | rsc.org |

| CaO-Based Synthesis | Amine, CS₂, CaO | Not specified | Cheap, non-toxic reagent, mild conditions, simple procedure | researchgate.net |

| Elemental Sulfur & Isocyanide | Isocyanide, Elemental Sulfur, DBU (catalyst) | Cyrene™, GBL | Use of elemental sulfur, catalytic, low waste (low E-factor) | nih.gov |

| Microwave-Assisted Thionation | Isocyanide, Lawesson's reagent, Amine (catalyst) | Water/Acetone (B3395972) | Rapid reaction times, high yields, use of water as a solvent | tandfonline.com |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For 2-Chloro-5-fluorophenylisothiocyanate, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine, fluorine, and isothiocyanate groups. The substitution pattern on the benzene (B151609) ring would lead to a complex splitting pattern due to spin-spin coupling between adjacent and non-adjacent protons.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the seven carbon atoms in the molecule (six in the aromatic ring and one in the isothiocyanate group). The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹Jcf). The chemical shifts of the aromatic carbons would be indicative of the electronic effects of the substituents. For instance, carbons bonded to electronegative atoms like chlorine and fluorine would appear at a lower field (higher ppm). The isothiocyanate carbon typically resonates in the region of 125-145 ppm.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive technique. chemscene.com The spectrum for this compound would show a single resonance for the fluorine atom. Its chemical shift would be influenced by the other substituents on the aromatic ring. nih.govrsc.org Furthermore, this signal would be split by the neighboring protons, providing additional structural information through fluorine-proton coupling constants (Jhf). rsc.org

Interactive Data Table: Predicted NMR Data

While experimental values are not available, the following table outlines the expected NMR data based on analogous compounds and theoretical principles. chemicalbook.combas.bgspectrabase.comcbijournal.comchemicalbook.comchemrxiv.org

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J) |

| Aromatic Protons | 7.0 - 7.5 | Multiplets (m) |

| Isothiocyanate Carbon | 125 - 145 | Singlet (s) |

| Aromatic Carbons | 110 - 150 | Doublets (d) due to C-F coupling, Singlets (s) |

| Fluorine-19 | -110 to -120 (vs. CFCl₃) | Multiplet due to H-F coupling |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Applications

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. sigmaaldrich.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the very strong and broad asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the range of 2000-2200 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations within the aromatic ring (1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations at lower wavenumbers (typically below 1300 cm⁻¹). chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching vibration of the isothiocyanate group, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

Interactive Data Table: Predicted Vibrational Frequencies

Based on data from similar compounds, the following table summarizes the expected vibrational frequencies. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| -N=C=S | Asymmetric Stretch | 2000 - 2200 | FT-IR (Strong) |

| -N=C=S | Symmetric Stretch | ~1350 | Raman (Strong) |

| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | FT-IR, Raman |

| C-F | Stretch | 1100 - 1300 | FT-IR |

| C-Cl | Stretch | 600 - 800 | FT-IR |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak with an intensity approximately one-third that of the molecular ion peak, which is characteristic of compounds containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. chemicalbook.com

The fragmentation of the molecular ion would likely involve the loss of the isothiocyanate group (-NCS) or cleavage of the C-Cl bond. Common fragments would include the 2-chloro-5-fluorophenyl cation and potentially the loss of a sulfur atom. The precise masses of the molecular ion and its fragments can be used to confirm the elemental composition of the compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal its exact three-dimensional structure in the solid state. This would confirm the planar geometry of the benzene ring and the linear or near-linear geometry of the isothiocyanate group. Furthermore, it would provide insight into how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as halogen bonding or π-π stacking. While no specific crystallographic data has been published for this compound, studies on similar structures provide a basis for what might be expected.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Fluorophenylisothiocyanate

Molecular Docking and Ligand-Macromolecule Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity.

The binding affinity and interaction modes of a ligand like 2-Chloro-5-fluorophenylisothiocyanate with a target macromolecule (typically a protein) are critical indicators of its potential biological efficacy. Computational methods are employed to calculate the binding energy and to visualize the specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For illustrative purposes, a study on the analogous compound, 2-chloro-5-fluoro phenol (B47542) (2C5FP), provides insight into the types of interactions that could be expected. nih.gov In that research, molecular docking was performed against two different protein targets: Staphylococcus aureus Tyrosyl-tRNA synthetase (PDB ID: 1JIL) and human dihydroorotate (B8406146) dehydrogenase (hDHODH) (PDB ID: 6CJF). The results from such studies typically reveal a negative binding energy, indicating a favorable interaction. For instance, the study on 2C5FP demonstrated strong interactions with the DHODH inhibitor, which supported its observed antibacterial activity. nih.gov

The interactions are characterized by the type of amino acid residues involved and the nature of the bonds formed. These can include:

Hydrogen Bonds: Formed between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Pi-Interactions: Such as pi-pi stacking or pi-cation interactions, involving aromatic rings.

A computational analysis for this compound would similarly identify key amino acid residues within a target protein's binding pocket and quantify the strength of the interaction, often presented as a docking score or binding free energy.

Table 1: Illustrative Molecular Docking Data from an Analogous Compound (2-chloro-5-fluoro phenol) Note: The following data is for 2-chloro-5-fluoro phenol and is presented to illustrate the typical results of a molecular docking study.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

| S. aureus Tyrosyl-tRNA synthetase | 1JIL | Data Not Specified | Not Detailed |

| Human Dihydroorotate Dehydrogenase (hDHODH) | 6CJF | Data Not Specified | Not Detailed |

Source: Based on qualitative descriptions in a study on 2-chloro-5-fluoro phenol. nih.gov

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. A key aspect of this process involves Molecular Recognition Features (MoRFs), which are short, intrinsically disordered regions in proteins that undergo a disorder-to-order transition upon binding to a partner. researchgate.netbiorxiv.orgbiorxiv.org

Computational tools have been developed to predict these MoRFs from protein sequences, which is crucial for understanding disease pathogenesis and for drug design. nih.gov Predictors like MoRFchibi 2.0 are designed to identify the locations of MoRFs within protein sequences, outperforming many other methods. researchgate.netbiorxiv.orgbiorxiv.org These tools often use an ensemble of machine learning models, such as convolutional neural networks, to generate scores that reflect the probability of a sequence being a MoRF. researchgate.netbiorxiv.org

While a specific prediction of how this compound engages in molecular recognition processes is not available, the general approach would involve:

Identifying a protein target of interest.

Using predictors like MoRF-FUNCpred to identify functional MoRFs within the protein. nih.govnih.gov

Docking the isothiocyanate compound to the predicted recognition site to analyze the specific binding interactions and conformational changes.

This process helps in understanding how a small molecule might influence the function of intrinsically disordered proteins, which are implicated in a wide range of cellular processes. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in modern optoelectronics, including optical switching and data processing. neliti.com Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules.

The first hyperpolarizability (β or β₀) is a key tensor quantity that measures the second-order NLO response of a molecule to an external electric field. neliti.com A large β value is a primary requirement for a molecule to exhibit significant NLO activity.

This value can be calculated using quantum chemical methods. For example, a computational study on the related compound 2-chloro-5-fluoro phenol utilized the B3LYP/6–31++G(d,p) level of theory to determine its NLO properties. nih.gov The calculation of β is derived from the molecule's response to the electric field, and the output, typically in atomic units (a.u.), is converted to electrostatic units (esu) for comparison. neliti.com For this compound, a similar computational approach would be necessary to determine its intrinsic NLO potential.

Table 2: Illustrative First Hyperpolarizability Data from an Analogous Compound (2-chloro-5-fluoro phenol) Note: The following data is for 2-chloro-5-fluoro phenol and is presented to illustrate the typical results of an NLO computational study.

| Computational Method | Basis Set | Calculated First Hyperpolarizability (β₀) |

| DFT | B3LYP/6–31++G(d,p) | Value not explicitly stated in text nih.gov |

The NLO properties of a molecule are intrinsically linked to its electronic structure. In halogenated aryl systems, the nature and position of the halogen substituents play a critical role in modulating the NLO response. nih.gov Halogen atoms like fluorine and chlorine are electronegative and can significantly alter the charge distribution, dipole moment (μ), and polarizability (α) of the molecule. nih.govacs.org

For this compound, the key structural features influencing its NLO properties would be:

The Phenyl Ring: The delocalized π-electron system of the aromatic ring is fundamental to the NLO response.

Halogen Substituents (Cl and F): The strong electronegativity and electron-withdrawing effects of chlorine and fluorine atoms create charge asymmetry across the molecule, which can enhance the hyperpolarizability. Their positions on the ring are crucial.

Theoretical studies on similar halogenated systems show that intramolecular interactions, such as C-H···S or N-H···C(π) bonds, can lock the molecule into specific conformations that may be more or less favorable for NLO activity. acs.org A detailed computational analysis of this compound would be required to fully elucidate the complex interplay of these structural factors and predict its potential as an NLO material.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Building Block in Multi-Step Organic Synthesis

In the realm of organic chemistry, 2-Chloro-5-fluorophenylisothiocyanate serves as a pivotal building block for creating more complex molecules. Organic building blocks are functionalized molecules that act as the foundational components for the modular, bottom-up assembly of molecular structures. fluorochem.co.uk The presence of chloro and fluoro substituents on the phenyl ring, combined with the reactive isothiocyanate moiety, allows for a range of chemical transformations.

The isothiocyanate functional group (R–N=C=S) is an important platform for the synthesis of various heterocyclic compounds, particularly those containing nitrogen and sulfur atoms. chemrxiv.org While a direct synthesis of a specific named heterocycle from this compound is not extensively documented in readily available literature, the known reactivity of isothiocyanates allows for its use in such preparations. For instance, phenylisothiocyanates can react with compounds containing active methylene (B1212753) groups, such as malonic acid, in the presence of a coupling agent to form heterocyclic structures like thiobarbituric acids. nih.gov Similarly, related fluorinated building blocks, such as 2-chloro-5-trifluoromethylpyridine, are recognized as crucial intermediates in the production of fluorine-containing heterocyclic pesticides, highlighting the importance of such halogenated structures in the synthesis of complex ring systems. google.comgoogle.com The this compound molecule can, therefore, be employed as a precursor to generate a variety of substituted nitrogen- and sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry and agrochemicals.

A primary and well-established application of this compound is in the synthesis of thiourea (B124793) and thiocarbamate derivatives. The isothiocyanate group reacts readily and efficiently with primary and secondary amines to form the corresponding substituted thioureas. bibliomed.orgorganic-chemistry.org This reaction is a cornerstone of isothiocyanate chemistry and provides a straightforward method for creating complex molecular structures.

The general synthesis involves the addition of an amine to the electrophilic carbon atom of the isothiocyanate group. For example, reacting substituted phenylisothiocyanates with various aromatic amines in a suitable solvent like acetone (B3395972) yields unsymmetrical thiourea derivatives. researchgate.net These derivatives are of significant interest due to their diverse biological activities and their utility as ligands for transition metal complexes. bibliomed.orgresearchgate.net The reaction is generally high-yielding and can be performed under mild conditions, often at room temperature. bibliomed.org The resulting thiourea derivatives, incorporating the 2-chloro-5-fluorophenyl moiety, are investigated for applications ranging from corrosion inhibition to potential pharmaceuticals. researchgate.net

Table 1: Synthesis of Thiourea Derivatives from Isothiocyanates This table is interactive. Click on the headers to sort.

| Reactant 1 | Reactant 2 | Product Class | Reaction Condition | Reference |

|---|---|---|---|---|

| Substituted Phenylisothiocyanate | Amine | Thiourea Derivative | Acetone, Reflux | researchgate.net |

| Ethylisothiocyanate | Aromatic Amine | Thiourea Derivative | Acetone, Room Temp | bibliomed.org |

| Isocyanide | Aliphatic Amine | Thiourea Derivative | Elemental Sulfur | organic-chemistry.org |

Derivatization Agent in Analytical Chemistry Methodologies

Derivatization is a chemical modification process used to convert an analyte into a substance that is more suitable for analysis by a specific technique, such as chromatography. mdpi-res.com It is employed to enhance detectability, stability, and chromatographic properties. bibliomed.org this compound, like other isothiocyanates, can be used as a derivatization agent, particularly for compounds containing primary or secondary amine groups.

Phenylisothiocyanate (PITC), famously known as Edman's Reagent, is widely used for the sequential degradation of amino acids from the N-terminus of peptides and proteins. chemrxiv.org This process involves the reaction of PITC with the free amino group of an amino acid at an alkaline pH to form a phenylthiocarbamyl (PTC) derivative. This derivatization is fundamental to precolumn amino acid analysis. chemrxiv.org

While PITC is the parent reagent, substituted analogs like this compound can also be used. The introduction of halogen atoms can modify the properties of the resulting PTC-amino acid derivative, potentially enhancing its detectability by altering its UV absorbance or improving its behavior in mass spectrometry. For example, other fluorinated reagents like 3,5-bis-(trifluoromethyl)phenyl isothiocyanate have been successfully used for the derivatization and chromatographic determination of polyamines in food samples, demonstrating the utility of fluorinated isothiocyanates in modern analytical methods. mdpi.com The derivatization renders the non-volatile amino acids into stable, detectable products suitable for subsequent analysis.

The primary goal of derivatizing analytes like amino acids with reagents such as this compound is to facilitate their separation and quantification using High-Performance Liquid Chromatography (HPLC). phenomenex.com HPLC is a powerful technique for resolving complex mixtures, but many biologically important molecules, including amino acids, lack a strong UV chromophore, making them difficult to detect directly. phenomenex.comnih.gov

The formation of PTC derivatives introduces a phenyl group that absorbs strongly in the UV spectrum, typically around 254 nm, allowing for sensitive detection. chemrxiv.org This pre-column derivatization enables the accurate quantification of amino acids in complex biological matrices. phenomenex.com The procedure allows for the analysis of multiple amino acids in a single chromatographic run. The use of fluorinated derivatizing agents, such as this compound or its isomers, can be advantageous in methods employing fluorescence or mass spectrometry detectors, where the halogen atoms can influence fragmentation patterns and improve sensitivity. mdpi.comddtjournal.com

Table 2: HPLC in Analysis of Derivatized Compounds This table is interactive. Click on the headers to sort.

| Application Area | Analyte Type | Derivatization Purpose | Detection Method | Reference |

|---|---|---|---|---|

| Pharmaceutical | Drug Metabolites | Enhance Purity Assessment | UV, Mass Spec | phenomenex.com |

| Food Science | Polyamines | Improve Detection in Wine | HPLC-DAD | mdpi.com |

| Life Science | Amino Acids | Allow UV Detection | UV at 254 nm | chemrxiv.org |

Integration into Polymer and Functional Material Development

The unique reactivity of the isothiocyanate group allows for its incorporation into the development of advanced polymers and functional materials. mdpi.com These materials are designed to have specific properties such as conductivity, catalytic activity, or biological compatibility. google.comnih.gov

The isothiocyanate moiety can be used to covalently attach molecules to surfaces, creating functionalized materials. A notable example is the functionalization of mesoporous silica (B1680970) nanoparticles (MSNs) with isothiocyanate groups. mdpi.com In this process, aminated silica is treated with a thiocarbonyl transfer reagent to generate isothiocyanate-functionalized MSNs. These activated nanoparticles can then readily react with amine-containing molecules, such as drugs or targeting ligands, to form stable thiourea linkages. mdpi.com This method provides a robust platform for creating drug delivery systems where the release can be controlled. mdpi.com The stability of the isothiocyanate group in aqueous media makes it particularly suitable for bioconjugation and materials science applications in biological environments. mdpi.com Although direct polymerization of this compound is not a common application, its ability to act as a reactive linker or surface modifier demonstrates its crucial role in the development of sophisticated functional materials.

Monomer for Specialty Polymer Synthesis

The isothiocyanate functional group is known for its ability to react with nucleophiles, most notably amines, to form thiourea linkages. This reactivity allows this compound to act as a monomer in the synthesis of specialty polymers, such as poly(thiourea)s (PTUs). The general reaction scheme involves the polyaddition of the isothiocyanate monomer with a diamine.

The resulting polymers would incorporate the 2-chloro-5-fluorophenyl moiety as a side chain, which can impart specific properties to the polymer backbone. The presence of chlorine and fluorine atoms is expected to enhance thermal stability, chemical resistance, and hydrophobicity of the resulting polymer. Fluorinated polymers are well-regarded for their exceptional stability and performance in harsh environments. researchgate.netdalau.com

Recent research into poly(thiourea)s has highlighted their potential as high refractive index polymers (HRIPs). eurekalert.orgsyntecoptics.comresearchgate.net The thiourea groups can form strong hydrogen bonds, leading to densely packed, amorphous materials that are highly transparent while exhibiting a high refractive index. eurekalert.org While specific data for polymers derived from this compound is not available, it is plausible that such polymers would also exhibit these desirable optical properties.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Potential Characteristic | Rationale |

| Thermal Stability | High | Presence of strong C-F and C-Cl bonds. |

| Chemical Resistance | Excellent | Inertness of the fluorinated aromatic ring. |

| Refractive Index | High | Contribution from the sulfur and aromatic components. eurekalert.orgsyntecoptics.com |

| Solubility | Soluble in polar organic solvents | Depending on the comonomer used. |

| Transparency | High | Potential for amorphous polymer structures. eurekalert.org |

Note: The data in this table is hypothetical and based on the known properties of similar fluorinated and thiourea-containing polymers. Direct experimental data for polymers of this compound is not currently available in published literature.

Potential in Electronic and Optical Material Applications

The incorporation of fluorine atoms into polymers can significantly influence their electronic properties. Fluorine's high electronegativity can lead to a lower dielectric constant, which is a desirable characteristic for materials used in microelectronics as insulators to reduce signal delay and power consumption. dalau.com Fluoropolymers are widely used in the electronics industry for applications such as wire and cable insulation and as substrate materials for printed circuit boards (PCBs) due to their thermal stability and low dielectric constant. dalau.com

Furthermore, polymers containing thiourea linkages have been investigated for their nonlinear optical (NLO) properties. The thiourea group can contribute to the hyperpolarizability of the material, making it potentially useful for applications in optoelectronics, such as frequency conversion and optical switching. ripublication.com The combination of the fluorinated phenyl ring and the thiourea linkage in polymers derived from this compound could therefore lead to materials with a unique set of electronic and optical properties, making them candidates for advanced applications.

Recent studies on poly(thiourea)s have demonstrated their ability to achieve high refractive indices (approaching 1.81) and high transparency (over 92%), making them suitable for use in modern displays, photodetectors, and lighting devices. eurekalert.orgsyntecoptics.com These properties arise from the dense packing of the polymer chains facilitated by hydrogen bonding between the thiourea groups. eurekalert.org

Biochemical Interaction Mechanisms Non Pharmacological Context

Enzymatic Reactivity and Biotransformation Pathways

While specific studies on the enzymatic reactivity and biotransformation of 2-Chloro-5-fluorophenylisothiocyanate are not extensively documented, the general pathways for aryl isothiocyanates provide a framework for understanding its likely metabolic fate. The primary routes of biotransformation for isothiocyanates involve conjugation with endogenous nucleophiles, most notably glutathione (GSH), and enzymatic hydrolysis.

Isothiocyanates can undergo hydrolysis to form the corresponding amine, releasing carbon dioxide and hydrogen sulfide. This process can be slow at physiological pH but can be influenced by enzymatic activity. Carboxylesterases, a broad family of serine hydrolases, are known to hydrolyze a variety of ester, amide, and thioester linkages and could potentially play a role in the hydrolysis of the dithiocarbamate (B8719985) adducts formed from isothiocyanate conjugation. nih.govwikipedia.orgresearchgate.net The catalytic mechanism of carboxylesterases involves a catalytic triad (serine, histidine, and a carboxylic acid) that facilitates the nucleophilic attack on the carbonyl or, in this case, the thiocarbonyl carbon. researchgate.netnih.gov

The primary enzymatic pathway for the metabolism of many isothiocyanates is conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). nih.govjohnshopkins.eduacs.orgencyclopedia.pub This reaction involves the nucleophilic attack of the thiolate anion of glutathione on the electrophilic carbon atom of the isothiocyanate group, forming a dithiocarbamate conjugate. nih.govencyclopedia.pub The efficiency of this conjugation can vary depending on the specific isothiocyanate and the GST isoenzyme involved. nih.gov Human GSTs, such as GSTP1-1 and GSTM1-1, have been shown to be efficient catalysts for the conjugation of various isothiocyanates. nih.gov The resulting glutathione conjugate is typically further metabolized through the mercapturic acid pathway for excretion.

The presence of electron-withdrawing groups, such as chlorine and fluorine on the phenyl ring of this compound, is expected to increase the electrophilicity of the isothiocyanate carbon, potentially leading to a faster rate of conjugation with glutathione.

| Enzyme Family | General Role in Isothiocyanate Metabolism | Probable Interaction with this compound |

| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of isothiocyanates with glutathione. nih.govjohnshopkins.eduencyclopedia.pub | Expected to be a primary route of detoxification, forming a glutathione conjugate. The halogen substituents may enhance the reaction rate. |

| Carboxylesterases | May hydrolyze dithiocarbamate adducts formed from isothiocyanate conjugation. nih.govwikipedia.orgresearchgate.net | Could be involved in the breakdown of the glutathione or other thiol adducts of the compound. |

Due to their reactivity towards nucleophilic residues in proteins, isothiocyanates can be utilized as chemical probes to study biochemical pathways. youtube.com By covalently modifying specific proteins, they can be used to identify enzyme active sites, allosteric binding pockets, or other functionally important residues. The introduction of fluorine atoms, as in this compound, can be advantageous for such applications. The fluorine atom can serve as a sensitive reporter group for ¹⁹F NMR spectroscopy, allowing for the study of protein-ligand interactions and conformational changes. nih.gov Furthermore, fluorinated compounds can exhibit altered metabolic stability and cell permeability, which can be beneficial for in vivo studies. nih.gov

Activity-based protein profiling (ABPP) is a powerful strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. youtube.com While specific applications of this compound in ABPP have not been reported, its electrophilic nature makes it a potential candidate for the development of probes targeting enzymes with reactive nucleophiles in their active sites, such as cysteine proteases or certain phosphatases.

Chemoenzymatic Synthesis Approaches Involving this compound

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules. While the direct use of this compound in chemoenzymatic synthesis is not well-documented, the isothiocyanate group can be a valuable synthon in such strategies.

Enzymes can be used to introduce chirality or perform specific modifications on a substrate, which can then be reacted with an isothiocyanate like this compound to introduce a specific functional group or label. For instance, a lipase could be used for the stereoselective acylation of an alcohol, and the remaining hydroxyl group could then be converted to an amine and subsequently reacted with this compound. This approach would allow for the creation of chiral, labeled molecules for various applications. nih.gov

The synthesis of isothiocyanates themselves can also involve enzymatic steps. For example, the biosynthesis of naturally occurring isothiocyanates involves the enzymatic hydrolysis of glucosinolates by myrosinase. researchgate.net In a chemoenzymatic context, one could envision using enzymes to generate a specific amine precursor which is then chemically converted to the desired isothiocyanate.

Applications in Proteomics and Metabolomics as a Derivatization or Labeling Reagent

The high reactivity of the isothiocyanate group towards primary amines makes it a useful tool for chemical derivatization and labeling in proteomics and metabolomics. acs.orgnih.govnsf.govresearchgate.netnih.gov

In proteomics , isothiocyanates are commonly used to label the N-terminal α-amino group of peptides and the ε-amino group of lysine residues. nsf.govresearchgate.netscispace.com This labeling can be used for various purposes, including:

Protein Sequencing: The Edman degradation, a classical method for protein sequencing, utilizes phenylisothiocyanate to sequentially cleave and identify amino acids from the N-terminus of a peptide. scispace.com

Quantitative Proteomics: Isotope-coded derivatization reagents containing an isothiocyanate moiety can be used to label proteins or peptides from different samples. The relative abundance of the labeled peptides can then be determined by mass spectrometry. liverpool.ac.uk

Structural Proteomics: Isothiocyanate-based cross-linkers can be used to study protein-protein interactions and protein conformation.

This compound, with its defined mass and the presence of halogen atoms, could serve as a unique labeling reagent. The chlorine and fluorine atoms provide a distinct isotopic pattern that can aid in the identification and quantification of labeled peptides by mass spectrometry.

In metabolomics , derivatization is often employed to improve the chromatographic separation and mass spectrometric detection of small molecules. ddtjournal.comnih.govnih.govmdpi.com Amines are a common functional group in many metabolites, and isothiocyanates can be used to derivatize these compounds. The derivatization of an amine with this compound would introduce a hydrophobic phenyl group, which could enhance retention in reversed-phase liquid chromatography. The presence of the halogen atoms would also provide a unique mass signature for detection.

| Analytical Field | Application of Isothiocyanate Labeling | Potential Use of this compound |

| Proteomics | N-terminal and lysine labeling for sequencing and quantification. nsf.govresearchgate.netscispace.com | Unique mass tag for identification and quantification of peptides. |

| Metabolomics | Derivatization of amine-containing metabolites to improve chromatographic and mass spectrometric analysis. ddtjournal.comnih.govnih.govmdpi.com | Introduction of a hydrophobic and halogenated tag for enhanced separation and detection. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-5-fluorophenylisothiocyanate in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation and contact with skin/eyes.

- Follow precautionary codes: P235 (keep cool), P261 (avoid breathing dust/fumes), and P271 (use only outdoors or in well-ventilated areas). Store at 2–8°C in airtight containers .

- In case of exposure, rinse eyes with water for several minutes and seek medical attention. Use fume hoods for reactions involving this compound .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substituent positions and chlorine/fluorine coupling patterns. Compare with literature data for similar aryl isothiocyanates .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H] peak) and isotopic patterns from chlorine/fluorine .

- Purity Assessment : Perform HPLC with UV detection (e.g., λ = 254 nm) to quantify impurities. A purity ≥97% is typical for research-grade material .

Q. What synthetic routes are effective for preparing derivatives of this compound?

- Methodological Answer :

- Nucleophilic Substitution : React with amines or thiols under anhydrous conditions (e.g., DMF solvent, 60°C) to form thioureas or thioether derivatives .

- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura coupling with boronic acids to modify the aryl ring. Optimize ligand choice (e.g., SPhos) for halogenated substrates .

- Case Study : Derivatives of structurally similar compounds (e.g., 2-Chloro-5-fluorophenylacetyl chloride) show enhanced antibacterial activity via cell wall disruption, suggesting analogous pathways for isothiocyanate derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F) influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and Fukui indices. Fluorine’s electronegativity reduces electron density at the para position, directing nucleophiles to the ortho/meta sites .

- Experimental Validation : Compare reaction rates with analogs (e.g., 2-Chloro-5-(trifluoromethyl)phenyl isocyanate) to quantify substituent effects. Use kinetic studies (UV-Vis monitoring) in THF at varying temperatures .

Q. What advanced analytical techniques can resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve ambiguous signals caused by fluorine’s spin-½ nucleus. Assign coupling constants (e.g., ) to confirm substituent positions .

- X-ray Crystallography : Determine crystal structure to unambiguously confirm bond angles and substituent orientation. Compare with PubChem data for related compounds (e.g., CID 2733263) .

Q. How can this compound be applied in pharmacological studies?

- Methodological Answer :

- Biological Screening : Test derivatives against bacterial strains (e.g., E. coli, S. aureus) using MIC assays. Structural analogs (e.g., 2-Chloro-5-fluorophenylacetyl chloride derivatives) show activity via metabolic pathway inhibition, suggesting similar mechanisms .

- Structure-Activity Relationship (SAR) : Modify the isothiocyanate group to carbamates or ureas. Compare bioactivity using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .

Notes for Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.